Luprostiol

Catalog No.
S533847
CAS No.
67110-79-6
M.F
C21H29ClO6S
M. Wt
445.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luprostiol

CAS Number

67110-79-6

Product Name

Luprostiol

IUPAC Name

7-[2-[3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Molecular Formula

C21H29ClO6S

Molecular Weight

445.0 g/mol

InChI

InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)

InChI Key

KFUDFIMHDRJVLV-UHFFFAOYSA-N

SMILES

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

7-(1S,2R,3R,5S)-2-(2S)-3-(3-chlorophenoxy)-2-hydroxypropylthio-3,5-dihydroxycyclopentyl-5-heptenoic acid, (5Z)-, luprostenol, luprostenol, (1alpha(Z),2beta(R*),3alpha,5alpha), (+-)-isomer, luprostiol, luprostiol , (1S,2R,3R,5S)-(2S)-, Prosolvin

Canonical SMILES

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Isomeric SMILES

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O

Description

The exact mass of the compound Luprostiolum is 444.1373 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins F, Synthetic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Luprostiol is a synthetic analog of prostaglandin F2α, primarily used in veterinary medicine for its luteolytic properties. Its chemical structure is characterized by the formula C21H29ClO6SC_{21}H_{29}ClO_6S, and it is known for its role in inducing luteolysis, which is the breakdown of the corpus luteum in various animal species. This compound is particularly significant in managing reproductive cycles in livestock, such as cattle and horses, where it facilitates estrous synchronization and enhances fertility outcomes .

Typical of prostaglandin analogs:

  • Oxidation: Luprostiol can be oxidized to yield various derivatives, which may alter its biological activity.
  • Reduction: The compound can also undergo reduction reactions that modify its functional groups, potentially affecting its efficacy as a luteolytic agent.
  • Hydrolysis: In biological systems, luprostiol may be hydrolyzed, impacting its pharmacokinetics and pharmacodynamics .

These reactions are crucial for understanding the stability and behavior of luprostiol in different environments, including physiological conditions.

Luprostiol exhibits significant biological activity through its interaction with prostaglandin receptors. It primarily acts as an agonist at the prostaglandin F receptor, leading to:

  • Induction of Luteolysis: Luprostiol effectively causes the regression of the corpus luteum, resulting in decreased progesterone levels. This action is beneficial for synchronizing estrus in livestock .
  • Estrous Synchronization: Administering luprostiol can synchronize estrous cycles in cattle and other animals, enhancing breeding efficiency. Studies have shown that doses of luprostiol can significantly reduce the interval to estrus after treatment .
  • Stress Response Modulation: Research indicates that while luprostiol induces luteolysis, it may also transiently increase cortisol levels, suggesting a complex interaction with stress responses during reproductive management .

The synthesis of luprostiol involves multi-step organic reactions that typically include:

  • Starting Material Selection: The synthesis begins with appropriate precursors that contain the necessary functional groups.
  • Formation of Key Intermediates: Through a series of reactions such as alkylation and cyclization, key intermediates are formed.
  • Final Assembly: The final steps involve coupling reactions that yield luprostiol in its active form.

The precise synthetic pathway can vary based on desired purity and yield but typically involves advanced organic chemistry techniques .

Luprostiol has several applications in veterinary medicine:

  • Estrous Synchronization: It is widely used to synchronize estrus in cattle and other livestock, facilitating timed breeding programs.
  • Induction of Abortion: In certain cases, luprostiol is used to induce abortion in non-food-producing animals under veterinary supervision.
  • Management of Reproductive Disorders: The compound aids in treating conditions related to reproductive health by regulating hormone levels effectively .

Studies on luprostiol interactions reveal important considerations for its use:

  • Drug Interactions: Luprostiol's efficacy can be influenced when used alongside other medications such as acetylsalicylic acid and alclofenac, which may alter its luteolytic effects .
  • Physiological Interactions: Research indicates that individual physiological responses may vary based on factors like age and health status of the animal receiving treatment .

Understanding these interactions is essential for optimizing treatment protocols in veterinary practice.

Luprostiol shares similarities with other prostaglandin analogs but has unique characteristics that distinguish it:

Compound NameChemical FormulaPrimary UseUnique Features
CloprostenolC20H27O5C_{20}H_{27}O_5Estrous synchronizationMore potent than luprostiol
DinoprostC20H34O5C_{20}H_{34}O_5Inducing labor/abortionUsed in human medicine
CarboprostC20H32O5C_{20}H_{32}O_5Inducing laborHas a longer half-life than luprostiol
BimatoprostC25H37N2O4SC_{25}H_{37}N_2O_4SGlaucoma treatmentPrimarily used in ophthalmology

Luprostiol's specificity for certain animal species and its particular mode of action make it a valuable tool in veterinary reproductive management . Its ability to synchronize estrus effectively while minimizing adverse effects sets it apart from other compounds in this class.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

444.1373375 g/mol

Monoisotopic Mass

444.1373375 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81EN2TEX9P

Other CAS

67110-79-6

Wikipedia

Luprostiol

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2024-02-18
1: Kuhl J, Nagel C, Ille N, Aurich JE, Aurich C. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. Anim Reprod Sci. 2016 May;168:92-99. doi: 10.1016/j.anireprosci.2016.02.031. Epub 2016 Mar 2. PubMed PMID: 26963045.
2: Korzekwa AJ, Lukasik K, Pilawski W, Piotrowska-Tomala KK, Jaroszewski JJ, Yoshioka S, Okuda K, Skarzynski DJ. Influence of prostaglandin F₂α analogues on the secretory function of bovine luteal cells and ovarian arterial contractility in vitro. Vet J. 2014 Jan;199(1):131-7. doi: 10.1016/j.tvjl.2013.09.021. Epub 2013 Sep 26. Erratum in: Vet J. 2015 May;204(2):235. PubMed PMID: 24268486.
3: Emmerich IU. [New drugs for horses and production animals in 2014]. Tierarztl Prax Ausg G Grosstiere Nutztiere. 2015;43(3):154-8. doi: 10.15653/TPG-150250. Epub 2015 May 27. German. PubMed PMID: 26013471.
4: Batista M, Niño T, Alamo D, González F, Santana M, Rodríguez N, Cabrera F, Gracia A. Use of Luprostiol and Cloprostenol for induction of parturition in pregnant goats. Reprod Domest Anim. 2009 Feb;44(1):83-7. doi: 10.1111/j.1439-0531.2007.01001.x. Epub 2008 Jun 19. PubMed PMID: 18564313.
5: Diehl JR, Newby TJ. Dosage response evaluation of luprostiol administered to pregnant sows. Theriogenology. 1989 Jul;32(1):11-7. PubMed PMID: 16726647.
6: Kiracofe GH, Wright JM, Newby TJ. Reproductive characteristics of cyclic beef heifers treated with the prostaglandin analog luprostiol. Theriogenology. 1988;30(5):931-6. PubMed PMID: 16726535.
7: Plata NI, Spitzer JC, Henricks DM, Thompson CE, Plyler BB, Newby TJ. Endocrine, estrous and pregnancy response to varying dosages of Luprostiol in beef cows. Theriogenology. 1989 Apr;31(4):801-12. PubMed PMID: 16726595.
8: Plata NI, Spitzer JC, Thompson CE, Henricks DM, Reid MP, Newby TJ. Synchronization of estrus after treatment with Luprostiol in beef cows and in beef and dairy heifers. Theriogenology. 1990 May;33(5):943-52. PubMed PMID: 16726791.
9: Godfrey RW, Guthrie MJ, Neuendorff DA, Randel RD. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (Luprostiol) in Brahman cows and heifers. J Anim Sci. 1989 Aug;67(8):2067-74. PubMed PMID: 2793625.
10: Stolla R, Schmid G. [Effects of natural and synthetic PGF2 alpha preparations on the uterine contractility of cattle]. Berl Munch Tierarztl Wochenschr. 1990 Jun 1;103(6):198-202. German. PubMed PMID: 2383227.
11: Jöchle W, Irvine CH, Alexander SL, Newby TJ. Release of LH, FSH and GnRH into pituitary venous blood in mares treated with a PGF analogue, luprostiol, during the transition period. J Reprod Fertil Suppl. 1987;35:261-7. PubMed PMID: 3119828.
12: Grégoire A, Allard A, Huamán E, León S, Silva RM, Buff S, Berard M, Joly T. Control of the estrous cycle in guinea-pig (Cavia porcellus). Theriogenology. 2012 Sep 1;78(4):842-7. doi: 10.1016/j.theriogenology.2012.03.034. Epub 2012 May 22. PubMed PMID: 22626773.
13: Neglia G, Gasparrini B, Salzano A, Vecchio D, De Carlo E, Cimmino R, Balestrieri A, D'Occhio MJ, Campanile G. Relationship between the ovarian follicular response at the start of an Ovsynch-TAI program and pregnancy outcome in the Mediterranean river buffalo. Theriogenology. 2016 Dec;86(9):2328-2333. doi: 10.1016/j.theriogenology.2016.07.027. Epub 2016 Aug 4. PubMed PMID: 27577986.
14: Sönmez C, Eroglu A. [The effect of the covering of mares during the postpartum heat on the pregnancy rate]. Berl Munch Tierarztl Wochenschr. 1994 Feb;107(2):48-9. German. PubMed PMID: 7993337.
15: Kerr DR, McGowan MR, Carroll CL, Baldock FC. Evaluation of three estrus synchronization regimens for use in extensively managed Bos indicus and Bos indicus/taurus heifers in Northern Australia. Theriogenology. 1991 Jul;36(1):129-41. PubMed PMID: 16726986.
16: Picherit C, Dalle M, Néliat G, Lebecque P, Davicco MJ, Barlet JP, Coxam V. Genistein and daidzein modulate in vitro rat uterine contractile activity. J Steroid Biochem Mol Biol. 2000 Dec 15;75(2-3):201-8. PubMed PMID: 11226836.
17: Logue DN, Salaheddine M, Renton JP. A comparison of two techniques for the synchronisation of oestrus in dairy heifers. Vet Rec. 1991 Aug 24;129(8):171-3. PubMed PMID: 1659024.
18: Rojas J, Kumar V. Evaluation of microcrystalline cellulose II (MCCII) as an alternative extrusion-spheronization aid. Pharmazie. 2012 Jul;67(7):595-7. PubMed PMID: 22888514.
19: Batista M, Reyes R, Santana M, Alamo D, Vilar J, González F, Cabrera F, Gracia A. Induction of parturition with aglepristone in the Majorera goat. Reprod Domest Anim. 2011 Oct;46(5):882-8. doi: 10.1111/j.1439-0531.2011.01759.x. Epub 2011 Feb 15. PubMed PMID: 21320179.
20: van den Hurk R, Dijkstra G, Hulshof SC, Vos PL. Micromorphology of antral follicles in cattle after prostaglandin-induced luteolysis, with particular reference to atypical granulosa cells. J Reprod Fertil. 1994 Jan;100(1):137-42. PubMed PMID: 8182581.

Explore Compound Types